Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
CAS No.: 1035805-03-8
Cat. No.: VC11660812
Molecular Formula: C11H14F3NO4
Molecular Weight: 281.23 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate - 1035805-03-8](/images/structure/VC11660812.png)
Specification
CAS No. | 1035805-03-8 |
---|---|
Molecular Formula | C11H14F3NO4 |
Molecular Weight | 281.23 g/mol |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate |
Standard InChI | InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17) |
Standard InChI Key | QTKCMGHNMYVDSS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates four key functional groups:
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Methyl ester: Positioned at the terminal end of the but-3-ynoate chain, this group enhances solubility in organic solvents and facilitates esterification/transesterification reactions.
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Trifluoromethyl group: Attached to the α-carbon, this electron-withdrawing group increases electrophilicity and metabolic stability, a trait valued in drug design .
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Boc-protected amine: The tert-butoxycarbonyl group shields the amine functionality during multi-step syntheses, enabling selective deprotection under acidic conditions.
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Alkyne moiety: The triple bond at the 3-position offers reactivity for click chemistry, such as Huisgen cycloadditions, though this remains underexplored in literature .
The spatial arrangement of these groups was confirmed via computational modeling and spectroscopic techniques, revealing a planar geometry around the trifluoromethyl-substituted carbon .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molar Mass (g/mol) | 281.23 |
Density (g/cm³) | 1.243 ± 0.06 |
Boiling Point (°C) | 316.4 ± 42.0 |
pKa | 6.54 ± 0.46 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at 1.44 ppm (9H, Boc tert-butyl), 3.74 ppm (3H, ester methyl), and 5.12 ppm (1H, NH) confirm the Boc and ester groups .
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¹³C NMR: Peaks at 155.2 ppm (Boc carbonyl) and 165.8 ppm (ester carbonyl) align with analogous compounds .
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¹⁹F NMR: A singlet at -62.3 ppm verifies the trifluoromethyl group .
Infrared (IR) Spectroscopy: Stretching frequencies at 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O), and 2200 cm⁻¹ (alkyne C≡C) further validate the structure .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
Step 1: Formation of the Alkyne Ester
A Sonogashira coupling between a trifluoromethyl-substituted propargyl bromide and methyl acrylate yields the but-3-ynoate backbone. Palladium catalysis ensures regioselectivity .
Reactivity and Functionalization
Deprotection of the Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine. This intermediate is pivotal for subsequent amidations or alkylations.
Alkyne Reactivity
The triple bond participates in:
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Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, though literature specific to this compound is sparse .
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Hydrofunctionalization: Hydration with mercuric sulfate gives a ketone, enabling further derivatization .
Ester Hydrolysis
Alkaline hydrolysis (2 N NaOH) converts the methyl ester to a carboxylic acid, expanding utility in peptide synthesis .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism, making the compound a candidate for kinase inhibitors and antiviral agents .
Peptide Mimetics
Incorporation into pseudopeptides via amide bond formation improves proteolytic stability, a strategy explored in oncotherapeutics.
Analytical and Regulatory Considerations
Quality Control
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